molecular formula C15H24N4O3 B5566247 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

Cat. No. B5566247
M. Wt: 308.38 g/mol
InChI Key: LBVPDQJNIJKIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone, also known as EMD 281014, is a novel compound that has attracted significant attention in the field of scientific research. This compound is synthesized through a complex process and has been found to have potential applications in various areas of research.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism of Novel Compounds

    A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, [14C]SB-649868, in humans showed extensive metabolism with the majority of drug-related material being eliminated via feces. This highlights the complexity of studying novel compounds' pharmacokinetics (Renzulli et al., 2011).

  • Pharmacokinetic Parameters in Renal Insufficiency

    Another study investigated the pharmacokinetic parameters of etozolin and its active metabolite, ozolinone, in patients with various degrees of renal insufficiency, demonstrating no significant influence of kidney disease on the elimination of these compounds (Knauf et al., 1980).

Drug Development and Evaluation

  • Novel Antagonists in Clinical Development

    Research on a novel, selective 5-HT(1A) antagonist, DU 125530, intended for the treatment of anxiety and mood disorders, used PET to assess brain receptor occupancy, demonstrating the application of advanced imaging techniques in drug development (Rabiner et al., 2002).

  • Phase I Clinical Trials

    A study on CPT-11, a new derivative of camptothecin for the treatment of advanced non-small-cell lung cancer, outlined the process of determining optimal dosing and assessing side effects, critical steps in the development of new therapeutic agents (Negoro et al., 1991).

Implications for Human Exposure and Toxicology

  • Human Exposure to Brominated Flame Retardants

    A study on the presence of non-PBDE brominated flame retardants in humans underscores the importance of understanding human exposure to various chemicals and their potential health effects (Zhou et al., 2014).

  • Safety and Dosimetry in Clinical Populations

    Research on the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1) supports its use for evaluating inflammation in clinical populations, demonstrating the relevance of dosimetry in developing diagnostic tools (Brier et al., 2022).

properties

IUPAC Name

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-morpholin-4-ylethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-13-16-15(22-17-13)12-3-4-14(20)19(11-12)6-5-18-7-9-21-10-8-18/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVPDQJNIJKIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(=O)N(C2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.